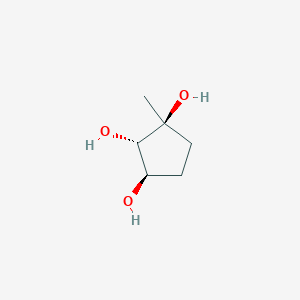
(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol is a chiral organic compound with a cyclopentane ring substituted with a methyl group and three hydroxyl groups. The stereochemistry of the compound is defined by the specific spatial arrangement of its substituents, making it a molecule of interest in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol can be achieved through various synthetic routes. One common method involves the diastereoselective reduction of a suitable precursor, such as a cyclopentane derivative with appropriate functional groups. The reaction conditions typically include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperature and solvent conditions .
Industrial Production Methods
For industrial production, the synthesis may involve catalytic hydrogenation processes or enzymatic methods to achieve high yields and enantioselectivity. The choice of catalysts, solvents, and reaction parameters is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3, and hydrogen peroxide (H2O2).
Reducing agents: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reference compound in stereochemical studies.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S)-1-Methylcyclopentane-1,2,3-triol: An enantiomer with different stereochemistry.
Cyclopentane-1,2,3-triol: A similar compound without the methyl group.
1-Methylcyclopentane-1,2-diol: A compound with two hydroxyl groups instead of three.
Uniqueness
(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its three hydroxyl groups and methyl substitution make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
918403-87-9 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(1S,2S,3R)-1-methylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c1-6(9)3-2-4(7)5(6)8/h4-5,7-9H,2-3H2,1H3/t4-,5+,6+/m1/s1 |
InChI Key |
WRVWZOOJULPXAG-SRQIZXRXSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]([C@@H]1O)O)O |
Canonical SMILES |
CC1(CCC(C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















